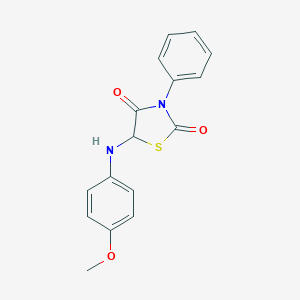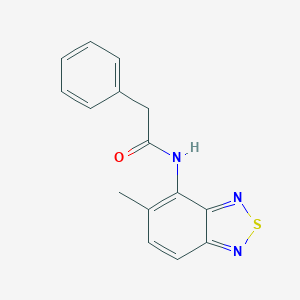
N-(4-methyl-2-pyridinyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)methanesulfonamide, also known as MMS, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. MMS is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory cytokines and chemokines. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-viral activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the replication of various viruses, including influenza virus and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methyl-2-pyridinyl)methanesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(4-methyl-2-pyridinyl)methanesulfonamide is its potential toxicity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide can cause cytotoxicity in certain cell lines, and further research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-pyridinyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)methanesulfonamide. Researchers are also investigating the potential of N-(4-methyl-2-pyridinyl)methanesulfonamide as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)methanesulfonamide in vivo, and to identify any potential drug interactions or side effects.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-pyridinyl)methanesulfonamide involves the reaction of 4-methyl-2-pyridinamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(4-methyl-2-pyridinyl)methanesulfonamide as a white crystalline solid with a melting point of 162-165°C. The yield of the synthesis can be improved by using a solvent such as acetonitrile or chloroform.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)methanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
In addition to its anti-inflammatory properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-tumor activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-8-7(5-6)9-12(2,10)11/h3-5H,1-2H3,(H,8,9) |
Clave InChI |
CMDZRBZWMPHJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
SMILES canónico |
CC1=CC(=NC=C1)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)



![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
